1-Benzyl-4-morpholinopiperidine-4-carbonitrile
Overview
Description
1-Benzyl-4-morpholinopiperidine-4-carbonitrile is a chemical compound with the molecular formula C17H23N3O and a molecular weight of 285.38 g/mol . It is known for its unique structure, which includes a benzyl group, a morpholine ring, and a piperidine ring with a carbonitrile group attached. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile involves several steps. . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-4-morpholinopiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-morpholinopiperidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Benzyl-4-morpholinopiperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-Benzyl-4-piperidone: This compound has a similar structure but lacks the morpholine ring and the carbonitrile group.
4-Morpholinopiperidine: This compound has a similar structure but lacks the benzyl group and the carbonitrile group.
1-Benzyl-4-piperidinecarbonitrile: This compound has a similar structure but lacks the morpholine ring
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
1-benzyl-4-morpholin-4-ylpiperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c18-15-17(20-10-12-21-13-11-20)6-8-19(9-7-17)14-16-4-2-1-3-5-16/h1-5H,6-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEYIMKYHGUDPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)N2CCOCC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627975 | |
Record name | 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13801-04-2 | |
Record name | 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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